Unique Decacyclic Hybrid Scaffold vs. Diamino Alkaloid Daphnicyclidin I
Hybridaphniphylline A is a member of a previously unknown class of natural product hybrids, characterized by a decacyclic fused skeleton resulting from a putative Diels–Alder cycloaddition [1][2]. This is in stark contrast to daphnicyclidin I, a co-isolated diamino Daphniphyllum alkaloid with an azulene-derived core and a molecular weight of 366.45 g/mol [1][3]. The topological difference in ring count and hybrid nature is quantifiable by the nearly two-fold difference in molecular weight (681.77 vs. 366.45) and the corresponding difference in carbon count and heteroatom composition (C37H47NO11 vs. C22H26N2O3) [1][3].
| Evidence Dimension | Structural Scaffold and Molecular Weight |
|---|---|
| Target Compound Data | Decacyclic fused skeleton; MW 681.77 g/mol; Formula C37H47NO11 |
| Comparator Or Baseline | Daphnicyclidin I: Diamino alkaloid with azulene skeleton; MW 366.45 g/mol; Formula C22H26N2O3 |
| Quantified Difference | MW difference: +315.32 g/mol (86% larger); Distinct core scaffold |
| Conditions | Isolation and characterization from Daphniphyllum longeracemosum stems and leaves |
Why This Matters
Procurement for structure-activity relationship (SAR) studies or biosynthetic pathway elucidation requires the specific decacyclic architecture of Hybridaphniphylline A, which cannot be mimicked by simpler alkaloids like daphnicyclidin I.
- [1] Wang, F., et al. (2013). Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels–Alder cycloaddition in Daphniphyllum longeracemosum. Phytochemistry, 95, 428-435. View Source
- [2] PubMed. (2013). Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum. View Source
- [3] MedChemExpress. (n.d.). Daphnicyclidin I Product Page. View Source
